molecular formula C23H21NO6 B2690329 Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate CAS No. 135981-33-8

Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate

Cat. No.: B2690329
CAS No.: 135981-33-8
M. Wt: 407.422
InChI Key: VPJLLQUPTHLSTI-UHFFFAOYSA-N
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Description

Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two ethoxyphenyl groups attached to a pyridine ring, which is further substituted with two carboxylate groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with 4-ethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid or base catalysts can be employed to accelerate the esterification reaction. The use of automated reactors and purification systems ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate largely depends on its interaction with molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyridine ring and ethoxyphenyl groups allows for versatile interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Uniqueness: Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate is unique due to the presence of ethoxyphenyl groups, which enhance its solubility and reactivity compared to other pyridine derivatives. This structural feature allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6/c1-3-27-17-6-10-19(11-7-17)29-22(25)16-5-14-21(24-15-16)23(26)30-20-12-8-18(9-13-20)28-4-2/h5-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJLLQUPTHLSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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